3-Bromo-2-(ethylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile

Physicochemical profiling SAR exploration Medicinal chemistry

3-Bromo-2-(ethylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile (CAS 648434-04-2) is a trisubstituted acrylonitrile derivative bearing a bromine atom, an ethylsulfanyl group, and a 4-methylphenyl substituent on a prop-2-ene backbone. Its molecular formula is C12H12BrNS with a molecular weight of 282.20 g/mol.

Molecular Formula C12H12BrNS
Molecular Weight 282.20 g/mol
CAS No. 648434-04-2
Cat. No. B12591053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(ethylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile
CAS648434-04-2
Molecular FormulaC12H12BrNS
Molecular Weight282.20 g/mol
Structural Identifiers
SMILESCCSC(=C(C1=CC=C(C=C1)C)Br)C#N
InChIInChI=1S/C12H12BrNS/c1-3-15-11(8-14)12(13)10-6-4-9(2)5-7-10/h4-7H,3H2,1-2H3
InChIKeyRAKZDUPQIADOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(ethylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile (CAS 648434-04-2): Core Structural Features and Research Procurement Context


3-Bromo-2-(ethylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile (CAS 648434-04-2) is a trisubstituted acrylonitrile derivative bearing a bromine atom, an ethylsulfanyl group, and a 4-methylphenyl substituent on a prop-2-ene backbone . Its molecular formula is C12H12BrNS with a molecular weight of 282.20 g/mol . The compound belongs to the broader class of β-substituted α-halo-acrylonitriles that have been described in the patent literature as antimicrobial agents [1]. It is synthesized via Meerwein arylation of nitriles, a reaction that uses aryl diazonium salts to introduce the aromatic moiety [2].

Why Generic Substitution of 3-Bromo-2-(ethylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile Falls Short: Core Differentiators vs. In-Class Analogs


Within the α-halo-β-thioacrylonitrile family, small structural modifications at the aryl position lead to substantial differences in molecular weight, lipophilicity, and steric bulk that directly impact reactivity, solubility, and biological target engagement. The 4-methylphenyl substituent of the target compound (MW 282.20) provides a distinct balance of electron-donating character and moderate steric demand compared to the unsubstituted phenyl analog (MW 268.17) or the 4-methoxyphenyl variant (MW 298.19) . The bromine atom serves as both a reactive handle for cross-coupling reactions and a potential leaving group in nucleophilic substitution pathways, differentiating this compound from its chloro analogs [1]. These physicochemical variations mean that in-class compounds cannot be interchanged without altering key performance parameters such as reaction kinetics, product distribution, or biological activity in antimicrobial screening campaigns [1].

Quantitative Differentiation Guide: 3-Bromo-2-(ethylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile vs. Closest Analogs


Molecular Weight and Aryl Substituent Effect: Differentiating 4-Methylphenyl from Phenyl and 4-Methoxyphenyl Analogs

The target compound (4-methylphenyl) has a molecular weight of 282.20 g/mol, which is +14.03 g/mol heavier than the parent phenyl analog (C11H10BrNS, MW 268.17 g/mol) due to the additional methyl group . In comparison, the 4-methoxyphenyl analog (C12H12BrNOS, CAS 138175-63-0) has a molecular weight of 298.19 g/mol, +16.99 g/mol heavier than the target [1]. This systematic molecular weight progression (268.17 → 282.20 → 298.19) directly correlates with the electron-donating capacity and steric demand of the para-substituent (H < CH3 < OCH3), enabling predictable tuning of lipophilicity and reactivity in structure-activity relationship studies without altering the core acrylonitrile scaffold.

Physicochemical profiling SAR exploration Medicinal chemistry

Synthetic Accessibility via Meerwein Arylation: A Defined Entry Route vs. Multi-Step Heterocyclic Analogs

The target compound is accessible via the Meerwein arylation reaction, a well-established method that couples aryl diazonium salts with electron-poor alkenes [1]. This single-step aryl introduction contrasts with heterocyclic analogs such as 3-(5-bromofuran-2-yl)-3-(ethylsulfanyl)prop-2-enenitrile (CAS 109332-76-5, MW 258.14), which require separate furan ring synthesis prior to acrylonitrile assembly . The Meerwein route enables late-stage diversification of the aryl group from commercially available aniline precursors, offering greater synthetic flexibility compared to pre-formed heterocyclic building blocks.

Organic synthesis Process chemistry Intermediate procurement

Halogen Reactivity: Bromine as a Superior Leaving Group vs. Chlorine Analogs in Nucleophilic Displacement

The target compound contains a vinylic bromine atom, which is inherently more reactive in nucleophilic substitution and metal-catalyzed cross-coupling than the corresponding chlorine analogs [1]. The EP0360850 patent class discloses both bromo and chloro α-halo-β-thioacrylonitriles as antimicrobial agents, with the bromine-substituted compounds generally exhibiting faster reaction kinetics with biological nucleophiles (e.g., thiol groups on microbial enzymes) [2]. While the patent does not report direct head-to-head MIC values for the 4-methylphenyl-bromo compound vs. its chloro analog, the literature on α-haloacrylonitrile reactivity consistently shows that bromine's lower bond dissociation energy (C-Br ≈ 285 kJ/mol vs. C-Cl ≈ 327 kJ/mol) translates to more facile displacement [1].

Cross-coupling Nucleophilic substitution Reactivity tuning

Steric Parameter Differentiation: 4-Methylphenyl vs. 4-tert-Butylphenyl in Target Binding Pockets

The 4-methylphenyl substituent (MW 282.20) occupies a distinct steric volume compared to the 4-tert-butylphenyl analog (CAS 648434-05-3, MW 324.28), which is 42.08 g/mol heavier and carries a bulkier, more lipophilic tert-butyl group . This steric difference is critical when the acrylonitrile scaffold is used as a covalent warhead targeting enzyme active sites, as excessive steric bulk at the para position can hinder access to narrow binding pockets. The 4-methyl group represents a minimal steric perturbation relative to the parent phenyl analog, allowing researchers to probe electronic effects (σp = −0.17 for CH3) with negligible changes to molecular shape, unlike the 4-tert-butyl analog which introduces significant conformational restrictions.

Steric effects Ligand efficiency Drug design

Optimal Application Scenarios for 3-Bromo-2-(ethylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Libraries for Covalent Inhibitor Discovery

The target compound's 4-methylphenyl substituent provides a +5.2% molecular weight increment over the parent phenyl analog , enabling systematic exploration of para-substituent electronic effects (σp = −0.17 for CH3) on covalent warhead reactivity and target engagement. Its accessibility via Meerwein arylation from commercially available 4-methylaniline supports parallel library synthesis for medicinal chemistry programs targeting cysteine proteases or kinases with reactive-site cysteine residues.

Antimicrobial Agent Development Leveraging α-Halo-β-Thioacrylonitrile Scaffolds

The EP0360850B1 patent explicitly claims β-substituted α-halo-acrylonitriles—including bromo-substituted compounds—as antimicrobial agents effective in aqueous systems [1]. The target compound combines the reactive α-bromo electrophile (required for microbial enzyme inhibition) with a 4-methylphenyl group that balances lipophilicity for membrane penetration. Researchers developing industrial biocides or preservatives can use this compound as a lead structure, building on the Givaudan patent's demonstrated antimicrobial framework.

Cross-Coupling Building Block for Functionalized Acrylonitrile Derivatives

The vinylic bromine atom enables participation in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) , while the ethylsulfanyl group can undergo further oxidation to sulfoxide or sulfone. This orthogonal reactivity profile makes the compound a versatile intermediate for constructing more complex nitrile-containing molecules—such as pharmaceutical precursors or agrochemical intermediates—where sequential derivatization at both the bromine and sulfur positions is required.

Physicochemical Probe for logP and Solubility Optimization in Lead Series

With a calculated molecular weight of 282.20 g/mol and a para-methyl substituent of moderate lipophilicity (π = +0.56 for CH3 in aromatic systems), this compound serves as an intermediate-lipophilicity reference point between the more polar 4-methoxyphenyl analog (MW 298.19) and the less lipophilic parent phenyl analog (MW 268.17) . In lead optimization campaigns, procurement of this compound enables direct experimental measurement of logP, aqueous solubility, and permeability to establish quantitative structure-property relationship (QSPR) models.

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